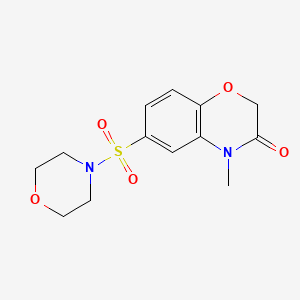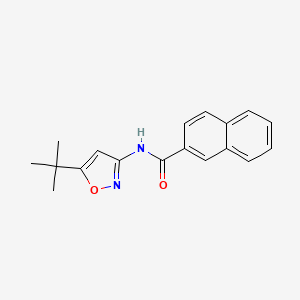![molecular formula C22H32N2O3 B5035030 4-[2-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-pyran-4-yl)piperidine](/img/structure/B5035030.png)
4-[2-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-pyran-4-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-pyran-4-yl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound is also known as JNJ-1930942 and has been extensively studied for its therapeutic potential in treating various diseases.
作用機序
The mechanism of action of 4-[2-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-pyran-4-yl)piperidine involves its interaction with specific receptors and ion channels in the body. This compound has been shown to block the activity of TRPV1 and P2X3 receptors, resulting in a reduction in pain perception. Additionally, this compound has been shown to inhibit the activity of certain ion channels involved in cancer progression and metastasis, leading to a potential therapeutic effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[2-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-pyran-4-yl)piperidine are diverse and depend on the specific receptors and ion channels it interacts with. In studies investigating its activity against TRPV1 and P2X3 receptors, this compound has been shown to reduce pain perception in animal models. Additionally, this compound has been shown to inhibit the activity of certain ion channels involved in cancer progression and metastasis, leading to a potential therapeutic effect.
実験室実験の利点と制限
The advantages of using 4-[2-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-pyran-4-yl)piperidine in lab experiments include its potency and selectivity against specific receptors and ion channels, as well as its potential therapeutic applications. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
For research on 4-[2-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-pyran-4-yl)piperidine include further studies investigating its potential therapeutic applications, including its use in treating pain and cancer. Additionally, studies investigating its mechanism of action and potential side effects are needed to fully understand its potential as a pharmacological tool. Finally, the development of more potent and selective analogs of this compound may lead to the discovery of novel therapeutic agents.
合成法
The synthesis of 4-[2-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-pyran-4-yl)piperidine involves a multi-step process that includes the reaction of 4-(2-bromoacetyl)phenol with piperidine-1-carboxamide, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by reacting the intermediate with tetrahydro-2H-pyran-4-ylamine. The synthesis of this compound has been optimized to ensure high yields and purity.
科学的研究の応用
The scientific research application of 4-[2-(1-piperidinylcarbonyl)phenoxy]-1-(tetrahydro-2H-pyran-4-yl)piperidine is diverse and includes its use as a pharmacological tool to study the role of various receptors and ion channels in cellular and molecular processes. This compound has been shown to have potent and selective activity against certain receptors, including the transient receptor potential vanilloid 1 (TRPV1) and the P2X3 receptor, both of which are involved in pain perception. Additionally, this compound has been used in studies investigating the role of ion channels in cancer progression and metastasis.
特性
IUPAC Name |
[2-[1-(oxan-4-yl)piperidin-4-yl]oxyphenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O3/c25-22(24-12-4-1-5-13-24)20-6-2-3-7-21(20)27-19-8-14-23(15-9-19)18-10-16-26-17-11-18/h2-3,6-7,18-19H,1,4-5,8-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTXQYMKCVECMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2OC3CCN(CC3)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cyclohexyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5034947.png)

![N~1~-(3-chloro-2-methylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5034960.png)


![6-{[(2,3,3-trichloro-2-propen-1-yl)oxy]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5034976.png)
![1-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]-4-methylpiperidine](/img/structure/B5034978.png)
![N-(4-methoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B5034984.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5034987.png)
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5034994.png)
![N-{1-[1-(2-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5035025.png)
![2-[4-(1-adamantylacetyl)-1-piperazinyl]ethanol](/img/structure/B5035042.png)
![2-(allylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B5035043.png)
![3-{[(2-phenylethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5035051.png)